molecular formula C17H19ClN2O4S B297051 N-(4-chloro-2-methylphenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide

N-(4-chloro-2-methylphenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide

Cat. No. B297051
M. Wt: 382.9 g/mol
InChI Key: VVZPBOVWKCJMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide, also known as CMMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. CMMS is a sulfonamide derivative that has shown promising results in preclinical studies as an anticancer agent and has also been investigated for its anti-inflammatory and analgesic properties.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2-methylphenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that N-(4-chloro-2-methylphenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. Inhibition of CAIX activity has been shown to reduce the growth and proliferation of cancer cells. N-(4-chloro-2-methylphenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has been shown to have several biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, N-(4-chloro-2-methylphenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has been shown to inhibit the activity of the enzyme carbonic anhydrase II (CAII), which is involved in the regulation of acid-base balance in the body. Inhibition of CAII activity can lead to metabolic acidosis, which may be a potential limitation of N-(4-chloro-2-methylphenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide in laboratory experiments.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chloro-2-methylphenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide is its potential as a novel anticancer agent. Its ability to inhibit the growth of various cancer cell lines makes it a promising candidate for further investigation in preclinical and clinical studies. However, as mentioned previously, the inhibition of CAII activity may be a potential limitation of N-(4-chloro-2-methylphenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide in laboratory experiments, as it may lead to metabolic acidosis and other physiological effects.

Future Directions

There are several future directions for the investigation of N-(4-chloro-2-methylphenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide. One potential direction is the development of N-(4-chloro-2-methylphenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide analogs with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of N-(4-chloro-2-methylphenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide in combination with other anticancer agents to determine whether it has synergistic effects. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-chloro-2-methylphenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide and to investigate its potential applications in other fields, such as anti-inflammatory and analgesic therapy.

Synthesis Methods

The synthesis of N-(4-chloro-2-methylphenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide involves the reaction of 2-amino-N-(4-chloro-2-methylphenyl)acetamide with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through crystallization or column chromatography to obtain pure N-(4-chloro-2-methylphenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have investigated its anticancer properties, and it has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(4-chloro-2-methylphenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide has also been investigated for its anti-inflammatory and analgesic properties, and it has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.

properties

Molecular Formula

C17H19ClN2O4S

Molecular Weight

382.9 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C17H19ClN2O4S/c1-12-10-13(18)4-9-16(12)19-17(21)11-20(2)25(22,23)15-7-5-14(24-3)6-8-15/h4-10H,11H2,1-3H3,(H,19,21)

InChI Key

VVZPBOVWKCJMOP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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